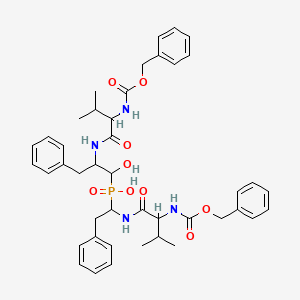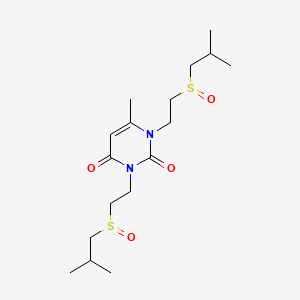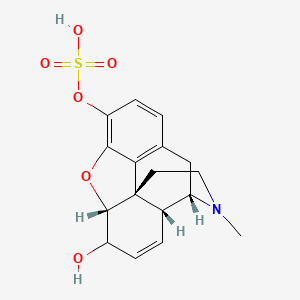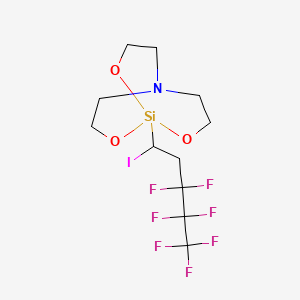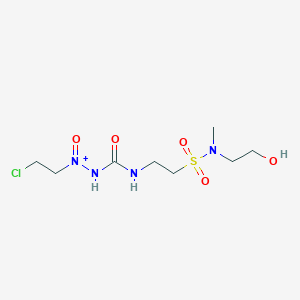
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrosoamino group, and a chloroethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of ethanesulfonyl chloride with an amine to form the sulfonamide group.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a nucleophilic substitution reaction using 2-chloroethylamine.
Nitrosation: The nitrosoamino group is formed by reacting the intermediate with nitrous acid under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with N-(2-hydroxyethyl)-N-methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanesulfonamide: A simpler analog without the nitroso and chloroethyl groups.
2-Chloroethylamine: Contains the chloroethyl group but lacks the sulfonamide and nitroso groups.
N-Methyl-2-hydroxyethylamine: Contains the hydroxyethyl and methyl groups but lacks the sulfonamide and nitroso groups.
Uniqueness
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the nitroso group allows for covalent modification of biomolecules, while the chloroethyl group enables alkylation reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
91893-56-0 |
|---|---|
Fórmula molecular |
C8H18ClN4O5S+ |
Peso molecular |
317.77 g/mol |
Nombre IUPAC |
2-chloroethyl-[2-[2-hydroxyethyl(methyl)sulfamoyl]ethylcarbamoylamino]-oxoazanium |
InChI |
InChI=1S/C8H17ClN4O5S/c1-12(5-6-14)19(17,18)7-3-10-8(15)11-13(16)4-2-9/h14H,2-7H2,1H3,(H-,10,11,15,16)/p+1 |
Clave InChI |
HKVADYRNINSBQC-UHFFFAOYSA-O |
SMILES canónico |
CN(CCO)S(=O)(=O)CCNC(=O)N[N+](=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



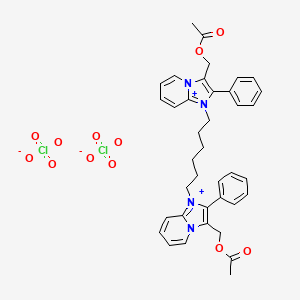
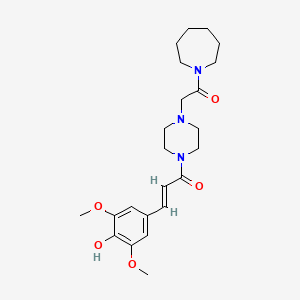
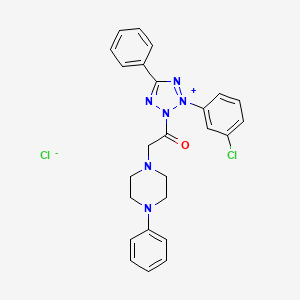
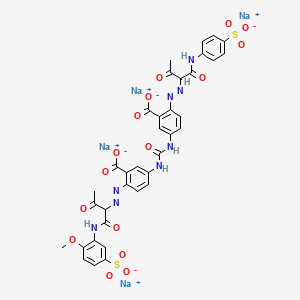
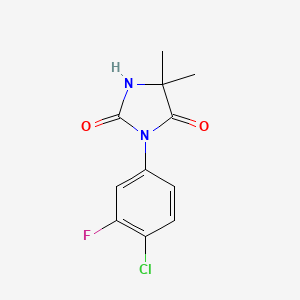
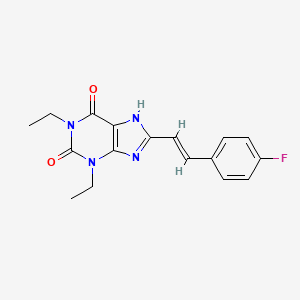
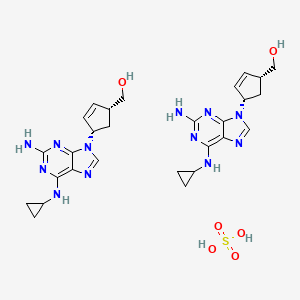

![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
